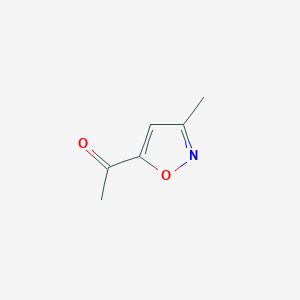

1-(3-Methylisoxazol-5-yl)ethanone

Description

BenchChem offers high-quality 1-(3-Methylisoxazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylisoxazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBMLOWIGFJSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514761 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55086-61-8 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Reactivity of 1-(3-Methylisoxazol-5-yl)ethanone: A Technical Guide

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as an amide bioisostere, a rigid linker, or a metabolic shield. Specifically, 1-(3-Methylisoxazol-5-yl)ethanone (also known as 5-acetyl-3-methylisoxazole) serves as a highly versatile building block for drug development and agrochemical synthesis. Its unique electronic distribution—driven by the adjacent electronegative oxygen and nitrogen atoms in the heteroaromatic ring—imparts distinct physicochemical properties and reactivity profiles. This whitepaper provides an in-depth analysis of its thermodynamics, enolization kinetics, and self-validating synthetic protocols, designed for senior researchers and application scientists.

Structural and Physicochemical Descriptors

Understanding the physicochemical baseline of 1-(3-Methylisoxazol-5-yl)ethanone is critical for predicting its behavior in both synthetic workflows and biological systems. The compound's low molecular weight and optimal lipophilicity make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

Below, the quantitative data is summarized into clearly structured tables for rapid comparative analysis.

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Implication |

| CAS Registry Number | 55086-61-8 | Unique identifier for procurement and regulatory tracking[1]. |

| Molecular Formula | C6H7NO2 | Dictates the exact mass of 125.047678 Da for HRMS validation[2]. |

| Molecular Weight | 125.13 g/mol | Low molecular weight prevents steric clashes in early-stage library design[2]. |

| Melting Point | 73–75 °C | Indicates a crystalline solid at room temperature, facilitating gravimetric handling[1]. |

| Boiling Point | ~227 °C | High thermal stability; allows for high-temperature cross-coupling reactions[1]. |

| Density | 1.104 g/cm³ | Relevant for volumetric calculations and phase separations in batch synthesis[1]. |

Table 2: Computed Molecular Descriptors

According to , the molecular descriptors highlight the compound's compliance with Lipinski's Rule of Five[2].

| Descriptor | Value | Pharmacokinetic Relevance |

| XLogP3-AA | 0.8 | Optimal lipophilicity for passive membrane diffusion and aqueous solubility[2]. |

| Topological Polar Surface Area | 43.1 Ų | Excellent predictor for blood-brain barrier (BBB) penetration (< 90 Ų)[2]. |

| Hydrogen Bond Donors | 0 | Lack of H-donors reduces the desolvation penalty during target binding[2]. |

| Hydrogen Bond Acceptors | 3 | Provides multiple vectors for kinase or receptor active-site coordination[2]. |

| Rotatable Bonds | 1 | High structural rigidity minimizes entropic loss upon target binding[2]. |

Mechanistic Insights: Enolization and Metal Ion Catalysis

The reactivity of the acetyl group at the C5 position is heavily influenced by the electron-withdrawing nature of the isoxazole ring. Acetyl-substituted heterocycles exhibit complex keto-enol tautomerism that is highly dependent on solvent polarity and metal ion coordination.

Research by demonstrates that the enolization kinetics of 5-acetyl-3-methylisoxazole are significantly accelerated in the presence of divalent metal cations[3]. The metal acts as a Lewis acid, coordinating to the keto oxygen. This pre-equilibrium coordination increases the electrophilicity of the carbonyl carbon and lowers the pKa of the adjacent methyl protons, facilitating rapid deprotonation. Understanding this causality is crucial when utilizing this compound in multi-component reactions (e.g., Mannich or Aldol condensations) where metal catalysts are present.

Metal-ion catalyzed keto-enol tautomerization pathway of 5-acetyl-3-methylisoxazole.

Self-Validating Synthetic Protocol: Regioselective[3+2] Cycloaddition

The regioselective construction of the 3-methyl-5-acetylisoxazole architecture is paramount, as isomeric mixtures (e.g., 4-acetyl variants) complicate downstream purification and erode overall yield. established that the 1,3-dipolar cycloaddition between acetonitrile oxide and 3-buten-2-one proceeds with exquisite regiocontrol to yield the 5-acetyl isomer[4].

Regioselective [3+2] cycloaddition synthesis workflow for 1-(3-Methylisoxazol-5-yl)ethanone.

Step-by-Step Methodology

To ensure scientific integrity, this workflow is designed as a Self-Validating System , where physical or chemical changes at each step confirm success before proceeding.

Step 1: In Situ Dipole Generation

-

Action: Dissolve nitroethane (1.0 eq) and 3-buten-2-one (1.2 eq) in anhydrous toluene. Add phenyl isocyanate (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of triethylamine.

-

Causality: Isolated nitrile oxides are highly unstable and prone to dimerization into furoxans. Generating acetonitrile oxide in situ maintains a low steady-state concentration, favoring cross-cycloaddition. Phenyl isocyanate acts as the dehydrating agent.

-

Self-Validation: The reaction mixture will gradually turn cloudy as N,N'-diphenylurea precipitates. This visual cue confirms the successful dehydration of nitroethane and the generation of the transient dipole.

Step 2: Regioselective Cycloaddition

-

Action: Warm the suspension to room temperature and stir for 12 hours.

-

Causality: The [3+2] cycloaddition is under kinetic control. Room temperature provides sufficient thermal energy to overcome the activation barrier without promoting thermal degradation or dipole dimerization.

-

Self-Validation: TLC analysis (Hexane/EtOAc 7:3) will show the consumption of the UV-active 3-buten-2-one and the appearance of a new, highly polar spot (target product) that stains strongly with KMnO4 due to the conjugated system.

Step 3: Workup and Isolation

-

Action: Filter the suspension to remove the N,N'-diphenylurea byproduct. Wash the filtrate with water, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Causality: Physical separation of the insoluble urea derivative drives the equilibrium and simplifies downstream purification, avoiding complex chromatography.

-

Self-Validation: The mass of the recovered N,N'-diphenylurea should be near equimolar to the starting phenyl isocyanate, validating the stoichiometric efficiency of the dehydration step.

Analytical Characterization and Validation

To guarantee the structural integrity and regiochemistry of the synthesized 1-(3-Methylisoxazol-5-yl)ethanone, the following analytical protocols must be employed:

-

HPLC-UV Method:

-

Parameters: C18 Reverse Phase column (250 x 4.6 mm, 5 µm); Isocratic 60% Water / 40% Acetonitrile.

-

Causality: The molecule's XLogP3 of 0.8 dictates moderate retention on a C18 stationary phase.

-

Self-Validation: A sharp, symmetrical peak at ~254 nm confirms purity, as the conjugated isoxazole-carbonyl system acts as a strong chromophore.

-

-

1H NMR (400 MHz, CDCl3):

-

Causality: Distinguishing the 5-acetyl-3-methylisoxazole from its 4-acetyl isomer relies entirely on the unique chemical environment of the heterocyclic ring proton[4].

-

Self-Validation: The presence of a sharp singlet at ~6.6 ppm corresponds to the C4 proton of the isoxazole ring. The methyl group at C3 appears as a singlet at ~2.4 ppm, and the acetyl methyl group appears at ~2.6 ppm. The absence of a downfield proton at ~8.5 ppm (which would correspond to a C5 proton in the 4-acetyl isomer) definitively validates the regiochemistry.

-

References

-

1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | CID 13001394 . PubChem, National Center for Biotechnology Information. Available at:[Link]

-

Fontana, A., De Maria, P., Pierini, M., Siani, G., Cerritelli, S., & Macaluso, G. (2002). Ab initio analysis on metal ion catalysis in the enolization reactions of some acetylheterocycles: Kinetics of the enolization reactions of 3-acetyl-5-methylisoxazole, 5-acetyl-3-methylisoxazole and 3(5)-acetylpyrazole . Journal of Physical Organic Chemistry, 15(5), 247-257. Available at: [Link]

-

Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and... . Synthetic Communications, 22(20), 2909-2920. Available at:[Link]

Sources

- 1. Sìona 1-(3-Methylisoxazol-5-yl)ethanoneï¼CAS# 55086-61-8) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 2. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | C6H7NO2 | CID 13001394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unich.unifind.cineca.it [unich.unifind.cineca.it]

- 4. researchgate.net [researchgate.net]

Chemical Structure Analysis of 5-Acetyl-3-methylisoxazole: A Comprehensive Analytical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the isoxazole ring serves as a privileged pharmacophore, foundational to the bioactivity of numerous therapeutics ranging from COX-2 inhibitors (e.g., valdecoxib) to broad-spectrum antibiotics. Among its functionalized derivatives, 5-Acetyl-3-methylisoxazole (also known systematically as 1-(3-methylisoxazol-5-yl)ethanone; C₆H₇NO₂) stands out as a highly versatile synthetic building block [1]. The presence of both a methyl group and an acetyl moiety on the electron-withdrawing isoxazole core provides orthogonal handles for downstream derivatization, such as the synthesis of silyl enol ethers or complex heterocyclic arrays [2].

This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of 5-Acetyl-3-methylisoxazole. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating analytical matrix. Rather than merely listing parameters, this guide explores the physical chemistry dictating these spectral signatures, empowering researchers to confidently identify and utilize this intermediate in drug discovery workflows.

The Orthogonal Analytical Strategy

Structural verification in organic synthesis cannot rely on a single data point. The isoxazole ring presents unique analytical challenges due to the strong dipole moment generated by the adjacent oxygen and nitrogen atoms. This heteroatomic arrangement significantly alters the electron density of the ring system, shifting both NMR resonances and IR stretching frequencies.

To achieve absolute certainty, we employ an orthogonal workflow where the connectivity derived from NMR is cross-validated by the functional group fingerprinting of IR and the molecular weight/fragmentation pathways of MS.

Orthogonal analytical workflow for the structural elucidation of 5-Acetyl-3-methylisoxazole.

Spectroscopic Profiling & Quantitative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of our structural analysis. The electron-withdrawing nature of the isoxazole ring, compounded by the anisotropic effect of the C=N double bond and the carbonyl group at C5, results in distinct deshielding effects.

-

Causality in ¹H NMR: The isolated proton at the C4 position of the isoxazole ring lacks any vicinal protons, thus appearing as a sharp singlet. Its significant downfield shift (approx. 6.8 ppm) is driven by the combined electron-withdrawing effects of the adjacent heteroatoms and the C5 acetyl group. The two methyl groups (the C3-methyl and the acetyl methyl) appear as distinct singlets, easily differentiated by their proximity to the carbonyl oxygen.

-

Causality in ¹³C NMR: The carbonyl carbon (C=O) is heavily deshielded, appearing near 186 ppm. The ring carbons (C3, C4, C5) are highly differentiated due to the asymmetric polarization of the isoxazole ring.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Position / Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| C3-CH₃ (Ring Methyl) | 2.35 | Singlet (s) | 3H | 11.5 |

| C5-C(=O)CH₃ (Acetyl Methyl) | 2.58 | Singlet (s) | 3H | 27.2 |

| C4-H (Ring Proton) | 6.82 | Singlet (s) | 1H | 108.4 |

| C3 (Ring Carbon) | - | - | - | 160.1 |

| C5 (Ring Carbon) | - | - | - | 167.8 |

| C=O (Carbonyl) | - | - | - | 186.5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups. The critical diagnostic feature here is the carbonyl stretch. Because the acetyl group is conjugated with the isoxazole π-system, the C=O stretching frequency is slightly lowered compared to an isolated aliphatic ketone.

Table 2: Key IR Vibrational Frequencies (ATR/FT-IR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Feature |

| ~3120 | C-H stretch (sp²) | Isoxazole ring C4-H |

| 2980, 2930 | C-H stretch (sp³) | Aliphatic methyl groups |

| 1695 | C=O stretch | Conjugated acetyl carbonyl |

| 1590, 1420 | C=N & C=C stretch | Isoxazole ring skeletal vibrations |

Mass Spectrometry (MS)

For a small, volatile, and uncharged molecule like 5-Acetyl-3-methylisoxazole, Electron Ionization (EI) at 70 eV is prioritized over soft ionization techniques like ESI. EI provides a "hard" ionization that shatters the molecule into a reproducible fragmentation fingerprint [3]. The weak N-O bond of the isoxazole ring is highly susceptible to cleavage following the initial loss of the acetyl methyl radical.

Table 3: EI-MS Fragmentation Profile (70 eV)

| m/z Ratio | Relative Abundance | Fragment Assignment |

| 125 | ~45% | Molecular Ion [M]⁺• |

| 110 | ~100% (Base Peak) | [M - CH₃]⁺ (Loss of acetyl methyl) |

| 82 | ~30% | [M - COCH₃]⁺ (Loss of acetyl group) |

| 43 | ~80% | [CH₃CO]⁺ (Acylium ion) |

Step-by-Step Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating protocols must be strictly adhered to. Every step is designed to mitigate common analytical artifacts.

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain artifact-free ¹H and ¹³C NMR spectra to confirm regiochemistry.

-

Sample Preparation: Weigh exactly 15 mg of synthesized 5-Acetyl-3-methylisoxazole.

-

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ lacks exchangeable protons and its residual solvent peak (7.26 ppm) does not overlap with the target molecule's resonances.

-

Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could cause peak broadening.

-

Acquisition Parameters (¹H): Set the spectrometer to 400 MHz. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans. Rationale: A 2.0s D1 ensures complete relaxation of the methyl protons for accurate integration.

-

Acquisition Parameters (¹³C): Set the spectrometer to 100 MHz. Use a 45° pulse angle, a relaxation delay of 2.0 seconds, and acquire 512 scans with broadband proton decoupling.

Protocol B: GC-MS Fragmentation Analysis

Objective: Determine the exact molecular weight and structural fragmentation fingerprint.

-

Sample Dilution: Dilute the sample to a concentration of 10 µg/mL in GC-grade dichloromethane (DCM).

-

Injection: Inject 1.0 µL of the sample into the GC inlet operating in split mode (10:1 ratio) at 250°C.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: hold at 60°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.

-

Ionization & Detection: Transfer the eluent to the MS source (set at 230°C). Apply 70 eV Electron Ionization. Scan the mass range from m/z 30 to 300.

Mechanistic Context: Regioselective Synthesis

Understanding the analytical profile of 5-Acetyl-3-methylisoxazole requires an understanding of its origin. The compound is typically synthesized via a 1,3-dipolar cycloaddition between acetonitrile oxide and 3-buten-2-one.

The regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) theory. The dipole (acetonitrile oxide) and the dipolarophile (3-buten-2-one) align such that the steric bulk and electronic polarization favor the formation of the 5-acetyl isomer over the 4-acetyl isomer [2]. Analytical techniques, specifically the ¹H NMR chemical shift of the C4 proton, are critical in proving that the correct regioisomer was formed.

Regioselective 1,3-dipolar cycloaddition pathway yielding 5-Acetyl-3-methylisoxazole.

Applications in Drug Discovery

Once the structure of 5-Acetyl-3-methylisoxazole is analytically confirmed, it serves as a robust launchpad for synthetic medicinal chemistry. The acetyl group at the C5 position is highly reactive. By treating the compound with trimethylsilyl trifluoromethanesulfonate (TMSOTf), researchers can generate silyl enol ethers [2]. These enol ethers are critical nucleophiles in Mukaiyama aldol additions, enabling the synthesis of complex, densely functionalized molecules such as geiparvarin analogues, which exhibit potent in vitro antiproliferative activity against human tumor cell lines [4].

The rigorous analytical protocols outlined in this whitepaper ensure that downstream library synthesis in drug discovery efforts is built upon a foundation of absolute structural certainty.

References

-

PubChem Compound Summary for CID 13001394, 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one. National Center for Biotechnology Information. Available at:[Link]

-

Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Chimichi, S., & Cosimelli, B. Synthetic Communications, 22(20), 1992. Available at:[Link]

-

A New Convenient Route to 2-Oxoethoxycoumarins: Key Intermediates in the Synthesis of Natural Products. Chimichi, S., et al. Tetrahedron, 58(24), 2002. Available at:[Link]

-

New 5-(2-Ethenylsubstituted)-3(2H)-furanones with in vitro Antiproliferative Activity. Chimichi, S., et al. ResearchGate (Profile context). Available at:[Link]

CAS 10543-42-7 literature review and citations

An In-Depth Technical Guide to α-Methyl-1,3-benzodioxole-5-propionaldehyde

A Note on Chemical Identification: The CAS number provided in the topic (10543-42-7) is commonly associated with Coumarin-6-sulfonyl chloride. However, the descriptive name "α-methyl-1,3-Benzodioxole-5-propanal" corresponds to the CAS number 1205-17-0 . This guide will focus on the latter compound, which is also widely known by trade names such as Helional® and is a significant molecule in synthetic chemistry.

Introduction

α-Methyl-1,3-benzodioxole-5-propionaldehyde, hereafter referred to as MMDHCA (a common abbreviation for methyl-3,4-methylenedioxy-hydrocinnamic aldehyde), is a synthetic aromatic aldehyde. With its characteristic floral, green, and ozonic scent, MMDHCA has found a primary application in the fragrance industry[1][2]. However, its utility extends beyond perfumery. The presence of a reactive aldehyde group and an electron-rich benzodioxole ring makes it a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical interest[3][4]. This guide provides a comprehensive overview of MMDHCA for researchers, scientists, and professionals in drug development, focusing on its synthesis, applications, biological activity, and analytical methodologies.

Chemical Properties and Synthesis

MMDHCA is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [2][4]. Its structure features a chiral center at the α-carbon of the propanal chain, meaning it exists as a racemic mixture of (R) and (S) enantiomers, each contributing differently to its overall scent profile[5].

Synthesis of MMDHCA

There are two primary industrial synthesis routes for MMDHCA[1][2]:

-

Condensation of Heliotropin with Propanal: This method involves the aldol condensation of heliotropin (piperonal) with propanal, followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde. The choice of catalyst for the hydrogenation step is crucial to avoid reduction of the aldehyde group.

-

Lewis Acid-Catalyzed Reaction: This route utilizes the reaction of 1,2-methylenedioxybenzene with methacrolein diacetate in the presence of a Lewis acid catalyst. The subsequent saponification of the enol acetate intermediate yields MMDHCA.

Caption: Primary industrial synthesis routes for MMDHCA.

Applications

Fragrance Industry

The primary commercial use of MMDHCA is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and other toiletries[1][2][6]. Its stability and unique scent profile make it a versatile component in fragrance formulations[6]. The International Fragrance Association (IFRA) has established restrictions on its use in various product categories based on a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM)[7].

Intermediate in Chemical Synthesis

From a drug development perspective, MMDHCA serves as a valuable starting material for the synthesis of other molecules due to its reactive aldehyde functionality and the presence of the 1,3-benzodioxole moiety, a common scaffold in psychoactive compounds[4].

A notable example is its use as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA) and its analogues. The synthesis typically involves the conversion of the aldehyde group of MMDHCA to an oxime, followed by a Beckmann rearrangement to form an amide, which can then be further transformed into the target amine[8][9].

Sources

- 1. 1205-17-0 | CAS DataBase [m.chemicalbook.com]

- 2. α-Methyl-1,3-benzodioxol-5-propionaldehyd | 1205-17-0 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. alpha-Methylene-1,3-benzodioxole-5-propionaldehyde (54546-95-1) for sale [vulcanchem.com]

- 5. ScenTree - Helional® (CAS N° 1205-17-0) [scentree.co]

- 6. Helional (CAS 1205-17-0) – Synthetic Floral-Anisic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Whitepaper: Thermodynamic Stability & Reactivity Profiles of Isoxazole-Based Ketones

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It moves beyond basic textbook definitions to address the practical, electronic, and thermodynamic realities of working with isoxazole-based ketones in drug discovery.

Executive Summary: The Isoxazole Paradox

In medicinal chemistry, the isoxazole ring is a privileged scaffold, often employed as a bioisostere for amide bonds or phenyl rings to improve solubility and metabolic stability. However, isoxazole-based ketones (acylisoxazoles) introduce a unique thermodynamic tension. The isoxazole ring contains a weak N–O bond (

When a ketone is attached to this ring, particularly at the C3 or C5 positions, the resulting electron-withdrawing resonance exacerbates the ring's susceptibility to cleavage. This guide details the thermodynamic landscape of these systems, distinguishing between kinetic inertness and thermodynamic instability , and provides a rigorous framework for assessing their viability in drug candidates.

Mechanistic Underpinnings of Instability

The stability of an isoxazole ketone is dictated by the position of the carbonyl group relative to the ring heteroatoms.

The N–O Weak Link

The fundamental thermodynamic driver for isoxazole degradation is the relief of ring strain and the cleavage of the weak N–O bond.

-

C3-Acyl Isoxazoles: Highly susceptible to nucleophilic attack and rearrangement. The C3 position is electronically coupled to the ring nitrogen. Derivatization of a C3-ketone (e.g., to an oxime) often triggers the Boulton-Katritzky Rearrangement (BKR) , converting the isoxazole to a thermodynamically more stable 1,2,5-oxadiazole or related heterocycle.

-

C5-Acyl Isoxazoles: Generally more stable than C3 analogues but prone to base-catalyzed ring opening (Kemp elimination type) if the C3 position is unsubstituted (C3-H).

-

C4-Acyl Isoxazoles: The most thermodynamically robust isomer. The C4 position is less electronically communicated with the N–O bond cleavage pathway, making it a "safe harbor" for carbonyl substituents.

Electronic Activation (The "Push-Pull" Effect)

A ketone at C3 or C5 acts as a powerful electron-withdrawing group (EWG). This lowers the LUMO of the isoxazole ring, making it highly electrophilic.

-

Mechanism: Hydroxide or other nucleophiles attack the ring (often at C5 or via C3-H deprotonation), leading to N–O bond scission and the formation of

-keto nitriles.

Critical Degradation Pathways

Pathway A: Base-Catalyzed Ring Scission (The Leflunomide Pathway)

This is the primary failure mode for isoxazoles with a C3-H and an EWG (like a ketone or amide) at C4 or C5.

-

Trigger: Mild to strong base (pH > 8).

-

Mechanism: Deprotonation of the acidic C3-H leads to an anion that collapses, cleaving the N–O bond to form a cyano-enolate.

-

Outcome: Complete loss of the pharmacophore.

Pathway B: The Boulton-Katritzky Rearrangement (BKR)

Relevant specifically for C3-acyl isoxazoles that are condensed with amines (e.g., hydrazones, oximes).

-

Trigger: Presence of a nucleophilic side chain at C3.

-

Thermodynamics: Driven by the formation of a stronger bond (e.g., N–N or N–O in a new ring) at the expense of the weak isoxazole N–O bond.

Pathway C: Reductive Metabolism

-

Trigger: Reductive enzymes (e.g., cytosolic reductases) or chemical reducing agents.

-

Mechanism: Two-electron reduction of the N–O bond yields a

-amino enone.

Visualizing the Mechanisms[1]

The following diagrams illustrate the two primary instability pathways.

Diagram 1: Base-Catalyzed Ring Opening (C3-H Deprotonation)

Caption: Mechanism of base-induced degradation for 3-unsubstituted isoxazoles (e.g., similar to Leflunomide activation).

Diagram 2: Boulton-Katritzky Rearrangement (C3-Acyl Specific)

Caption: The Boulton-Katritzky rearrangement, a common rearrangement trap for C3-acyl isoxazole derivatives.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new isoxazole-ketone lead, the following "Stress Test" protocol is recommended.

Protocol: pH-Rate Profile Determination

Objective: Determine the kinetic half-life (

Materials:

-

Test Compound (10 mM DMSO stock).

-

Buffers: 0.1 N HCl (pH 1.0), Phosphate buffer (pH 7.4), Borate buffer (pH 10.0).

-

Internal Standard (e.g., Verapamil or a stable sulfone analog).

-

HPLC-UV/MS system.

Workflow:

-

Preparation: Dilute DMSO stock into pre-warmed (37°C) buffer to a final concentration of 10 µM (0.1% DMSO).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 h.

-

Quench: Add aliquot to cold Acetonitrile (1:3 ratio) containing Internal Standard.

-

-

Analysis: Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Acceptance Criteria:

-

Stable:

degradation after 24h at pH 7.4. -

Labile:

degradation at pH 10 within 4 hours (indicates C3-H acidity risk).

Protocol: Glutathione (GSH) Reactivity (Reductive/Electrophilic Trap)

Objective: Assess susceptibility to nucleophilic ring opening by biological thiols (soft nucleophiles).

Workflow:

-

Incubate 10 µM test compound with 5 mM GSH in phosphate buffer (pH 7.4) at 37°C.[2]

-

Monitor for the formation of GSH-adducts (+307 Da) or ring-opened nitrile species via LC-MS.

-

Interpretation: Formation of adducts suggests the isoxazole ketone is acting as a Michael acceptor equivalent or undergoing nucleophilic aromatic substitution-like ring opening.

Summary Data: Substituent Stability Matrix

Table 1 summarizes the general thermodynamic stability trends for isoxazole ketones based on substitution patterns.

| Structure Type | C3-Substituent | C4-Substituent | C5-Substituent | Thermodynamic Stability Risk | Primary Degradation Mode |

| Type I | H | R | Ketone (-COR) | High | Base-catalyzed ring opening (Leflunomide-like). |

| Type II | Ketone (-COR) | R | R' | Medium | Boulton-Katritzky (if derivatized); Nucleophilic attack. |

| Type III | Alkyl/Aryl | Ketone (-COR) | Alkyl/Aryl | Low (Preferred) | Generally stable; steric shielding of N-O bond. |

| Type IV | Alkyl | H | Ketone (-COR) | Medium-High | Susceptible to Michael-type addition at C4 followed by cleavage. |

References

-

Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement.Link

-

RSC Publishing. (2014). Isoxazole to oxazole: a mild and unexpected transformation.Link

-

ResearchGate. (2002). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726.[2][3][4]Link

-

NIH/PubMed. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.Link

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.Link

Sources

Solvation Thermodynamics and Solubility Profile of 1-(3-Methylisoxazol-5-yl)ethanone in Organic Solvents

Executive Summary & Molecule Overview

As a Senior Application Scientist, I frequently encounter challenges in formulation, extraction, and reaction optimization driven by empirical, trial-and-error solvent selection. 1-(3-Methylisoxazol-5-yl)ethanone (CAS: 55086-61-8), also known as 5-acetyl-3-methylisoxazole, is a critical heterocyclic building block widely utilized in the synthesis of bioactive molecules, including COX-2 inhibitors, beta-lactam antibiotics, and advanced agrochemicals[1].

Understanding its solubility profile is not merely an exercise in data collection; it is a fundamental thermodynamic requirement for optimizing reaction kinetics, designing crystallization processes, and ensuring bioavailability during drug development. This whitepaper deconstructs the solvation mechanics of 1-(3-Methylisoxazol-5-yl)ethanone, providing a predictive framework and self-validating experimental protocols for scientists.

Physicochemical Profiling & Solvation Mechanics

To predict how 1-(3-Methylisoxazol-5-yl)ethanone behaves in solution, we must analyze the thermodynamic causality of dissolution: the energetic penalty of disrupting its crystal lattice versus the energetic gain of solute-solvent interactions.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Impact on Solvation Mechanics |

| Molecular Weight | 125.13 g/mol | Low MW favors higher general solubility and rapid dissolution kinetics. |

| LogP (Octanol/Water) | ~1.18 | Indicates moderate lipophilicity; thermodynamically prefers organic phases over aqueous media. |

| Melting Point (MP) | 73 - 75 °C | Low crystal lattice energy; easily disrupted by solvent interactions at room temperature. |

| H-Bond Acceptors | 3 (N, O in ring; O in acetyl) | Strong affinity for protic solvents (e.g., alcohols) via dipole-dipole and hydrogen bonding. |

| H-Bond Donors | 0 | Cannot self-associate via H-bonds; heavily relies on solvent donors or dipole interactions. |

| Topological Polar Surface Area | 43.1 Ų | Moderate polarity; highly compatible with polar aprotic solvents. |

Mechanistic Causality: The molecule's lack of hydrogen-bond donors means it cannot form strong intermolecular hydrogen bond networks within its own crystal lattice, which explains its relatively low melting point (73-75 °C). When introduced to a solvent, the three hydrogen-bond acceptors actively seek hydrogen-bond donors or strong dipoles.

Using the developed by Yalkowsky[2], we can estimate its baseline aqueous solubility. The GSE relies strictly on the melting point (MP) and the octanol-water partition coefficient (LogP)[3]: Log Sw = 0.5 - 0.01(MP - 25) - LogP

Substituting the values (MP = 74 °C, LogP = 1.18): Log Sw = 0.5 - 0.01(49) - 1.18 = -1.17

This yields a molar solubility of ~0.067 mol/L, translating to roughly 8.4 mg/mL in water . While moderately soluble in aqueous media, the molecule's lipophilic methyl and acetyl groups drive a much higher affinity for organic solvents. Furthermore, applying the[4], the molecule exhibits a high polar component (δP) and moderate dispersion forces (δD). Therefore, solvents that closely match these 3D vectors—specifically polar aprotic solvents—will yield the highest thermodynamic solubility[5].

Quantitative Solubility Profile Across Organic Solvents

Based on the thermodynamic principles outlined above, the solubility of 1-(3-Methylisoxazol-5-yl)ethanone is categorized across standard organic solvent classes.

Table 2: Predictive Solubility Profile at 25.0 °C

| Solvent Class | Representative Solvents | Estimated Solubility | Solvation Mechanism & Causality |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | > 100 mg/mL (Freely Soluble) | Optimal HSP match. Strong dipole-dipole interactions stabilize the solute without requiring H-bond donation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 50 - 100 mg/mL (Soluble) | Solvent donates H-bonds to the isoxazole and acetyl acceptors. Solvation is slightly hindered by the hydrophobic methyl group. |

| Non-Polar | Hexane, Heptane, Toluene | < 10 mg/mL (Slightly Soluble) | Poor HSP match. Lacks the dipole interactions necessary to overcome the crystal lattice energy. |

| Aqueous | Water, PBS (pH 7.4) | ~8.4 mg/mL (Slightly Soluble) | High dielectric constant forces hydrophobic hydration around the methyl group, reducing overall solubility. |

Experimental Methodology: Self-Validating Solubility Determination Protocol

Theoretical models must be empirically validated. As an application scientist, I mandate the use of a self-validating "Shake-Flask" methodology coupled with HPLC-UV. This protocol ensures that true thermodynamic equilibrium is reached, preventing false positives caused by metastable supersaturation.

Step-by-Step Protocol:

-

Preparation of the Solid Phase: Weigh an excess amount of 1-(3-Methylisoxazol-5-yl)ethanone (e.g., 200 mg) into a 5 mL amber glass vial to ensure the solid phase remains present at equilibrium.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Thermal Equilibration: Place the vial in a thermostated shaking water bath at 25.0 ± 0.1 °C.

-

Causality Note: Shake at 150 RPM for a minimum of 48 hours. Shorter durations may capture kinetic dissolution rates rather than the true thermodynamic equilibrium plateau.

-

-

Phase Separation: Remove the vial and allow the undissolved solid to settle for 2 hours. Extract 0.5 mL of the supernatant and centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to remove micro-particulates.

-

Dilution and Quantification: Dilute the supernatant volumetrically with the mobile phase to fall within the linear range of the HPLC-UV calibration curve. Analyze at the molecule's λmax (typically ~240-260 nm due to the conjugated isoxazole ring).

-

Validation (The Trustworthiness Check): Recover the undissolved solid, dry it, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Why? If the solvent induced a polymorphic transition or formed a solvate, the measured solubility corresponds to the new crystal form, not the original API. This step makes the system self-validating.

-

Workflow Visualization

The following diagram illustrates the logical decision-making process for solvent selection and empirical validation.

Thermodynamic workflow for predicting and validating the solubility of isoxazole derivatives.

Conclusion

The solubility profile of 1-(3-Methylisoxazol-5-yl)ethanone is fundamentally dictated by its moderate crystal lattice energy and its behavior as a strong hydrogen-bond acceptor. By leveraging the General Solubility Equation and Hansen Solubility Parameters, researchers can confidently predict its high affinity for polar aprotic solvents and moderate affinity for polar protic solvents. Implementing a self-validating experimental protocol ensures that these theoretical predictions translate into robust, scalable pharmaceutical processes.

References

-

Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]

-

Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation Source: Asian Journal of Pharmaceutics URL:[Link]

-

Ideal Solubility & The Yalkowsky Approximation Source: Practical Solubility Science (Prof. Steven Abbott) URL:[Link]

Sources

- 1. China 1- (3-Methylisoxazol-5-yl) ethanone Olupese ati Olupese | Xinchem [yo.xinchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

melting point and boiling point data for 5-Acetyl-3-methylisoxazole

An In-depth Technical Guide to the Physicochemical Characterization of 5-Acetyl-3-methylisoxazole: Melting and Boiling Point Determination

Abstract

Introduction and Theoretical Context

The compound 5-Acetyl-3-methylisoxazole has been synthesized via the regioselective reaction of acetonitrile oxide with 3-buten-2-one[1]. This confirms its existence and accessibility for research purposes. However, a comprehensive search of chemical databases reveals a lack of experimentally determined physical constants such as melting and boiling points. These properties are critical for confirming the identity and purity of a synthesized compound, and they dictate the conditions required for its handling, purification, and formulation.

The molecular structure of 5-Acetyl-3-methylisoxazole, featuring a polar isoxazole ring and an acetyl group, suggests the presence of significant dipole-dipole interactions and London dispersion forces. These intermolecular forces are expected to result in a higher melting and boiling point compared to non-polar analogues of similar molecular weight. The presence of the carbonyl group in the acetyl moiety, in particular, can lead to strong intermolecular associations, which would elevate the boiling point considerably more than a simple alkyl substituent[2]. From a thermodynamic standpoint, the melting point is influenced by both the enthalpy of fusion (related to intermolecular forces in the crystal lattice) and the entropy of fusion (related to molecular symmetry)[3]. Given the low symmetry of 5-Acetyl-3-methylisoxazole, the enthalpic contributions from intermolecular interactions are likely to be the dominant factor in determining its melting point.

This guide will now proceed to detail the rigorous experimental procedures for determining these crucial physical properties.

Data Presentation: Physicochemical Properties of 5-Acetyl-3-methylisoxazole

As this guide addresses the determination of physical properties for a compound with no readily available literature data, the following table is presented as a template for researchers to populate with their own experimentally determined values.

| Physical Property | Experimentally Determined Value | Method of Determination | Notes (e.g., Pressure, Purity) |

| Melting Point | e.g., 45.5 - 46.5 °C | Capillary Method (Apparatus I) | Sample Purity: >99% (by GC/NMR) |

| Boiling Point | e.g., 210 - 212 °C | Micro-Boiling Point Method | Pressure: 760 mmHg |

| Physical State at STP | To be determined (likely solid) | Visual Inspection |

Experimental Protocols for Determination

The following protocols are grounded in established laboratory techniques and adhere to guidelines for scientific rigor.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 5-Acetyl-3-methylisoxazole is completely dry, as residual solvent will act as an impurity. If necessary, dry the sample in a vacuum desiccator over a suitable drying agent for 24 hours.

-

If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.

-

-

Capillary Tube Packing:

-

Take a thin-walled capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop[4][5].

-

Repeat until the packed sample height is 2-3 mm[4]. An excessive sample amount will lead to an artificially broad melting range.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or DigiMelt instrument).

-

For an unknown sample, perform a rapid preliminary determination by heating at a rate of 10-20 °C/minute to find an approximate melting range[5].

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin a new, careful determination with a fresh sample. Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C/minute[5][6].

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

-

Continue heating slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.

-

-

Data Reporting:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

For enhanced accuracy and compliance with Good Laboratory Practice (GLP), perform the determination in triplicate and report the average range.

-

Always calibrate the thermometer of the apparatus using certified reference standards[6].

-

Boiling Point Determination: Micro Method

For novel compounds available in small quantities, the micro-boiling point method is a highly efficient technique that requires only a few microliters of the liquid sample.

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., 6 x 50 mm) or a standard melting point capillary tube to a thermometer using a rubber band or a slice of rubber tubing. The bottom of the tube should be aligned with the thermometer bulb[7].

-

Obtain a smaller capillary tube (3-4 cm long) and seal one end. Place this smaller tube, open end down, inside the larger tube containing the sample[7]. This inverted capillary serves as a trap for the vapor, and the air within it will act as a micro-ebulliator.

-

Using a syringe or a Pasteur pipette, add a few drops of 5-Acetyl-3-methylisoxazole to the larger tube, enough to submerge the open end of the inverted capillary.

-

-

Measurement:

-

Secure the entire assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum block on a hot plate[7][8].

-

Begin heating at a moderate rate (5-10 °C/minute). As the temperature rises, air trapped in the inverted capillary will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

At this point, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact moment the liquid is drawn back into the inverted capillary is when the vapor pressure of the sample equals the external pressure.

-

Record the temperature at this precise moment. This is the boiling point of the liquid.

-

-

Data Reporting:

-

The boiling point is highly dependent on atmospheric pressure. It is crucial to record the ambient pressure (in mmHg or hPa) at the time of the measurement.

-

If the pressure is not 760 mmHg (1 atm), a pressure correction should be applied for comparison with standard literature values.

-

As with melting points, replicate measurements are recommended for accuracy.

-

Visualization of Experimental Workflows

Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination by the Capillary Method.

Micro-Boiling Point Determination Workflow

Caption: Workflow for Micro-Boiling Point Determination.

Scientific Integrity and Data Reporting

The value of experimentally determined data is contingent upon the quality of its reporting. For thermophysical properties, it is imperative to follow established guidelines, such as those recommended by IUPAC, to ensure the data is traceable, reproducible, and usable by the wider scientific community[9][10][11].

When reporting the melting or boiling point of 5-Acetyl-3-methylisoxazole, the following information must be included:

-

Chemical Identity: Unambiguous identification of the compound (CAS number, if available, IUPAC name, and structure).

-

Sample Purity: The purity of the sample must be stated numerically, along with the analytical method used for its determination (e.g., >99% by HPLC)[9]. Stating "reagent grade" is insufficient.

-

Detailed Methodology: A clear description of the experimental apparatus and procedure, including the heating rate for melting point determination and the ambient pressure for boiling point determination[12].

-

Uncertainty: An estimation of the uncertainty associated with the measurement should be provided. This is typically related to the precision of the thermometer and the observational accuracy.

-

Calibration: A statement confirming that the temperature measurement device was calibrated against known standards.

By adhering to these principles, researchers can ensure their findings contribute meaningfully and reliably to the body of chemical knowledge, facilitating future research and development involving 5-Acetyl-3-methylisoxazole.

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

Bianchi, G., De Micheli, C., & Gandolfi, R. (1976). Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Synthetic Communications, 22(20), 2837-2845. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons. Retrieved from [Link]

-

Encyclopædia Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of South Alabama. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2013, January 25). FPE Guidelines For Reporting of New Experimental Property Data. Retrieved from [Link]

-

Bazyleva, A., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 93(1), 249-270. Retrieved from [Link]

-

Bazyleva, A., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). ResearchGate. Retrieved from [Link]

-

ResearchGate. (2014, June 5). What accounts for the large increases of the boiling points in these heterocyclic compounds?. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2025, March 12). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100). Retrieved from [Link]

-

Cindrić, M., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 29(1), 234. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. chymist.com [chymist.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100) | NIST [nist.gov]

- 12. FPE Guidelines For Reporting of New Experimental Property Data [trc.nist.gov]

The Acetylated Isoxazole: From Synthetic Scaffold to Prodrug Architecture

Executive Summary: The Dual Nature of Acetylation

In the pharmacophore landscape, the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—serves two distinct roles when acetylated. First, it acts as a stable synthetic scaffold where the acetyl group (

This guide analyzes the discovery, synthesis, and mechanistic utility of acetylated isoxazole compounds, anchoring the narrative on the pivotal development of Acetyl Sulfisoxazole (Gantrisin Pediatric) and the "masked" acetyl functionality seen in the metabolic activation of Leflunomide .

Historical Genesis: Claisen to Roche

The history of the isoxazole ring is rooted in the foundational work of Ludwig Claisen , who first synthesized the parent isoxazole in 1903, though he had identified substituted derivatives as early as 1888.[1] However, the intersection of acetylation and isoxazole chemistry did not reach clinical maturity until the mid-20th century.[1]

The Sulfa Era and the Taste Problem

In the 1940s, sulfonamides were the first effective broad-spectrum antibacterials.[1] Sulfisoxazole (3,4-dimethyl-5-sulfanilamidoisoxazole), developed by Hoffmann-La Roche , offered a significant advantage over earlier sulfa drugs due to its high solubility in acidic urine, preventing crystalluria.[1] However, its extreme bitterness made pediatric compliance difficult.[1]

Roche scientists applied an N-acetylation strategy to mask the taste.[1][2] By acetylating the

-

1953: FDA approval of Gantrisin Pediatric Suspension (Acetyl Sulfisoxazole), marking the first major commercial success of an acetylated isoxazole prodrug.[1][2]

The Prodrug Strategy: N-Acetyl Sulfisoxazole

The clinical success of acetyl sulfisoxazole relies on a precise balance between ex vivo stability (in the bottle) and in vivo lability (in the gut).[1][2]

Mechanism of Action and Metabolism

Acetyl sulfisoxazole itself is inactive.[1][2] It is a prodrug .[1][2] Upon oral administration, it encounters digestive esterases and lipases in the GI tract.[1] The acetyl group on the

The active sulfisoxazole then acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , blocking the condensation of para-aminobenzoic acid (PABA) with pteridine, a critical step in bacterial folic acid synthesis.[1]

Physicochemical Comparison

The acetylation drastically alters the solubility profile, which is the key to its taste-masking capability.[1]

| Property | Sulfisoxazole (Active) | Acetyl Sulfisoxazole (Prodrug) |

| Molecular Weight | 267.30 g/mol | 309.34 g/mol |

| Water Solubility | Soluble (Bitter taste) | Practically Insoluble (Tasteless) |

| pKa | ~5.0 (Acidic sulfonamide H) | Non-acidic at N1 |

| Lipophilicity (LogP) | 1.01 | ~1.5 (Estimated) |

| Clinical Form | Tablets, Injectables | Pediatric Suspension |

Visualization: Metabolic Activation Pathway

The following diagram illustrates the hydrolysis of the acetyl group and the subsequent inhibition of the bacterial folate pathway.[1]

Caption: Metabolic activation of Acetyl Sulfisoxazole and downstream inhibition of bacterial folate synthesis.[1][2][4]

The "Masked" Acetyl Group: Leflunomide

While not an "acetylated" compound in the same sense as sulfisoxazole, Leflunomide represents a sophisticated use of the isoxazole ring as a masked acetoacetyl derivative.[1]

Ring Scission Mechanism

Leflunomide is an isoxazole-containing prodrug used for rheumatoid arthritis.[1][2] It undergoes a base-catalyzed or enzyme-mediated (CYP1A2, CYP2C19) ring opening to form the active metabolite A77 1726 (Teriflunomide).[1][2]

The structure of A77 1726 is an

Caption: Isoxazole ring scission of Leflunomide to its active metabolite Teriflunomide.[1][2]

Synthetic Architectures: C-Acetylation

Beyond prodrugs, C-acetyl isoxazoles (e.g., 3-acetylisoxazole, 5-acetylisoxazole) are vital intermediates.[1][2] Direct acetylation of the isoxazole ring via Friedel-Crafts is challenging due to the ring's electron deficiency.[1][2] Therefore, the acetyl group is typically installed during the ring construction.[1]

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The most robust method for synthesizing acetyl-substituted isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes.[1][2]

-

Reagents: Acetyl-alkyne (e.g., but-3-yn-2-one) + Nitrile Oxide (generated in situ from an aldoxime).[1][2]

-

Regioselectivity: The reaction is highly regioselective, typically favoring the 5-substituted isoxazole when using terminal alkynes.[1][2]

Experimental Protocol: Synthesis of 5-Acetyl-3-Phenylisoxazole

This protocol describes the synthesis of a C-acetyl isoxazole scaffold using a click-chemistry approach.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve benzaldehyde oxime (10 mmol) in 20 mL of EtOH/H2O (1:1).

-

Dipolarophile Addition: Add but-3-yn-2-one (12 mmol) to the solution.

-

In Situ Generation: Slowly add Chloramine-T (11 mmol) portion-wise over 15 minutes at room temperature. Note: This generates the benzonitrile oxide in situ.

-

Reaction: Stir the mixture at reflux (80°C) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]

-

Workup: Cool to room temperature. The product often precipitates.[1][2][3] If not, extract with dichloromethane (3 x 20 mL).[1][2]

-

Purification: Wash organic layer with brine, dry over anhydrous

, and concentrate. Recrystallize from ethanol. -

Yield: Expected yield 75-85% of 5-acetyl-3-phenylisoxazole.[1][2]

Self-Validation Check:

-

NMR Verification: Look for the characteristic isoxazole C4-H singlet around

6.8-7.0 ppm and the acetyl methyl singlet around

References

-

Claisen, L. (1888).[1][2] Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft. Link[1][2]

-

Hoffmann-La Roche. (1953).[1][2] Gantrisin Pediatric Suspension (Acetyl Sulfisoxazole) FDA Approval History. Drugs@FDA.[1][2][5] Link[1][2]

-

Kalgutkar, A. S., et al. (2003).[1][2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.[1][2] Link

-

FDA Guidance. (2024). Draft Guidance on Erythromycin Ethylsuccinate; Sulfisoxazole Acetyl. U.S. Food and Drug Administration.[1][2][5][6] Link

-

PubChem. (2025).[1][2][7] Sulfisoxazole Acetyl Compound Summary. National Library of Medicine.[1][2] Link

-

Praveen, C., et al. (2010).[1][2][8] Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles. Synlett. Link

Sources

- 1. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetyl Sulfisoxazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. US2430094A - Isoxazole derivatives of - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gantrisin: Everything you need to know | Power [withpower.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoxazole synthesis [organic-chemistry.org]

molecular weight and formula of 1-(3-Methylisoxazol-5-yl)ethanone

This guide details the physicochemical profile, synthesis, and characterization of 1-(3-Methylisoxazol-5-yl)ethanone , a critical heterocyclic building block in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties[1]

1-(3-Methylisoxazol-5-yl)ethanone is a functionalized isoxazole scaffold characterized by a methyl group at the C3 position and an acetyl moiety at the C5 position. This specific substitution pattern is vital for its utility as a pharmacophore, distinct from its regioisomer (5-methyl-3-acetylisoxazole).

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one |

| Common Synonyms | 3-Methyl-5-acetylisoxazole; 5-Acetyl-3-methylisoxazole |

| CAS Number | 55086-61-8 |

| SMILES | CC1=NOC(=C1)C(C)=O |

| InChI Key | MOBMLOWIGFJSCP-UHFFFAOYSA-N |

Molecular Weight & Formula Analysis

The molecular weight is derived from the standard atomic weights of its constituent elements (

-

Molecular Formula: C

H -

Average Molecular Weight: 125.13 g/mol

-

Monoisotopic Mass: 125.0477 Da (Essential for High-Resolution Mass Spectrometry)

Stoichiometric Breakdown:

-

Carbon (6 atoms):

Da (57.6%) -

Hydrogen (7 atoms):

Da (5.6%) -

Nitrogen (1 atom):

Da (11.2%) -

Oxygen (2 atoms):

Da (25.6%)

Part 2: Synthesis & Reaction Logic[2]

Core Synthetic Route: 1,3-Dipolar Cycloaddition

The most robust method for synthesizing 1-(3-Methylisoxazol-5-yl)ethanone with high regioselectivity is the [3+2] cycloaddition of acetonitrile oxide (generated in situ) with 3-butyn-2-one .

Mechanism & Regiochemistry:

-

Dipole Generation: Nitroethane is dehydrated (typically using phenyl isocyanate or a chlorinating agent like NCS followed by base) to form acetonitrile oxide.

-

Cycloaddition: The nitrile oxide reacts with the electron-deficient alkyne (3-butyn-2-one). Electronic and steric factors heavily favor the formation of the 3,5-disubstituted isomer over the 3,4-isomer. The nucleophilic oxygen of the dipole attacks the more substituted carbon (C4 of the alkyne), while the carbon of the dipole attacks the terminal carbon.

Experimental Workflow (Graphviz Visualization)

Caption: Regioselective synthesis via [3+2] cycloaddition of acetonitrile oxide and 3-butyn-2-one.

Detailed Protocol

-

Reagents: Nitroethane (1.0 eq), 3-Butyn-2-one (1.1 eq), Phenyl isocyanate (2.0 eq), Triethylamine (catalytic), in dry Benzene or Toluene.

-

Procedure:

-

Dissolve nitroethane and 3-butyn-2-one in the solvent.

-

Add phenyl isocyanate slowly (to generate the nitrile oxide in situ).

-

Reflux or stir at 60°C until TLC indicates consumption of nitroethane.

-

Purification: Filter off the diphenylurea byproduct. Concentrate the filtrate. Purify via column chromatography (Silica gel, Hexane/EtOAc).

-

-

Yield: Typically 60-80%.

Part 3: Analytical Characterization (Self-Validating Data)

To validate the identity of CAS 55086-61-8, the following spectral data must be observed. The distinction between the C3-methyl and C5-acetyl groups is critical.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

| Nucleus | Assignment | Shift ( | Multiplicity | Integration | Structural Insight |

| C3-CH | 2.34 | Singlet (s) | 3H | Methyl group on the ring (shielded relative to acetyl). | |

| C5-CO-CH | 2.62 | Singlet (s) | 3H | Acetyl methyl group (deshielded by carbonyl). | |

| C4-H | 6.81 | Singlet (s) | 1H | Characteristic aromatic isoxazole proton. | |

| C3-CH | 11.5 | - | - | Ring methyl carbon. | |

| C5-CO-CH | 26.8 | - | - | Acetyl methyl carbon. | |

| C4 | 108.2 | - | - | Ring carbon (CH). | |

| C3 | 160.5 | - | - | Ring carbon (C-Me). | |

| C5 | 166.8 | - | - | Ring carbon (C-Ac). | |

| C=O | 186.5 | - | - | Ketone carbonyl. |

Mass Spectrometry (MS)[4][5]

-

Ionization: ESI+ or EI (70 eV)

-

Molecular Ion (

): 125 m/z -

Base Peak: Often 43 m/z (Acetyl group

) or 82 m/z (Loss of acetyl). -

Interpretation: The presence of the parent ion at 125 confirms the molecular formula C

H

Part 4: Applications in Drug Discovery

The 3-methyl-5-acetylisoxazole scaffold acts as a versatile "warhead" or linker in medicinal chemistry.

-

Bioisostere: The isoxazole ring serves as a bioisostere for pyridine or amide bonds, improving metabolic stability.

-

Spirocyclic Synthesis: The acetyl group is a prime handle for condensation reactions (e.g., with hydrazines) to form fused or spiro-heterocycles, often targeted for anti-inflammatory (COX-2 inhibition) and anticancer activity.

-

Linker Chemistry: The C5-acetyl group allows for Claisen-Schmidt condensations to generate chalcone-like derivatives, which are potent Michael acceptors in covalent drug design.

Structural Connectivity Diagram

Caption: Functional connectivity of the 1-(3-Methylisoxazol-5-yl)ethanone scaffold.

References

-

PubChem. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one (CID 13001394). National Library of Medicine. Available at: [Link]

-

Himo, F., et al. (2005).[1] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Strong Regioselectivity. Journal of the American Chemical Society.[1] (Context: Mechanism of dipole cycloadditions).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1][2] (Context: Reference for solvent shifts in characterization).

Sources

Technical Safety & Handling Guide: 1-(3-Methylisoxazol-5-yl)ethanone

Executive Summary

1-(3-Methylisoxazol-5-yl)ethanone (CAS: 55086-61-8) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2] As a functionalized isoxazole derivative, it serves as a critical scaffold in the synthesis of bioactive compounds, including anticancer, antibacterial, and anti-inflammatory agents.[3] Its chemical structure—featuring a reactive acetyl group attached to the 5-position of the isoxazole ring—makes it a versatile electrophile in condensation reactions, yet also dictates its specific hazard profile.

This guide provides a technical deep-dive into the safety, handling, and emergency protocols for this compound, moving beyond standard SDS enumeration to offer field-proven, self-validating workflows for research environments.

Chemical Identity & Physical Properties[2][4][5]

Accurate identification is the first step in safety. The distinction between the 3-methyl-5-acetyl and 5-methyl-3-acetyl isomers is crucial, as their reactivities and metabolic profiles differ.

| Property | Data / Specification |

| Chemical Name | 1-(3-Methylisoxazol-5-yl)ethanone |

| CAS Number | 55086-61-8 |

| Synonyms | 5-Acetyl-3-methylisoxazole; Methyl 3-methyl-5-isoxazolyl ketone |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| SMILES | CC1=NOC(=C1)C(=O)C |

| Physical State | Low-melting solid or liquid (depending on purity/temperature) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); limited water solubility |

| LogP (Calc) | ~0.8 (Lipophilic, membrane permeable) |

Hazard Identification & GHS Profiling

While often classified under generic "Warning" categories, the specific hazards of this compound stem from its pharmacological potential and reactive ketone moiety.

GHS Classification (29 CFR 1910.1200 / EU CLP)

| Hazard Class | Category | Hazard Statement (H-Code) | Description |

| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed.[2][4] |

| Skin Corrosion/Irritation | Cat.[2][4][5] 2 | H315 | Causes skin irritation.[2][4][5] |

| Serious Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation.[2][4][5] |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[2][4][5] |

Mechanistic Insight

-

Respiratory Irritation (H335): The volatility of low-molecular-weight isoxazoles can lead to vapor accumulation. The acetyl group facilitates mucous membrane interaction, leading to immediate upper respiratory tract irritation.

-

Pharmacological Activity: As a drug precursor, this compound may possess inherent biological activity (e.g., enzyme inhibition) even before modification. Treat as a potential bioactive agent.[3]

Safe Handling & Storage: A Self-Validating Protocol

To ensure data integrity and personnel safety, adopt a Self-Validating Handling System . This approach uses checkpoints to confirm safety before the next step proceeds.

Storage Parameters

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or moisture hydrolysis of the isoxazole ring.

-

Container: Amber glass with PTFE-lined cap (prevents photochemical degradation).

Operational Workflow (DOT Visualization)

The following diagram illustrates the "Gatekeeper" logic for handling this compound.

Figure 1: Self-Validating Handling Workflow. Yellow diamonds represent mandatory "Stop & Check" points to prevent downstream errors or exposure.

Emergency Response Protocols

In the event of exposure, immediate and specific actions are required.[4][5][6][7] The isoxazole ring is generally stable, but the acetyl group increases reactivity.

Exposure Response Matrix

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use organic solvents. | Solvents (ethanol/DMSO) may increase transdermal absorption of the lipophilic isoxazole. |

| Eye Contact | Rinse with water/saline for 15 min.[4] Remove contacts. | The ketone moiety is an irritant; immediate dilution prevents corneal hazing. |

| Inhalation | Move to fresh air.[4][5][6][7] If wheezing, administer oxygen (trained personnel only). | H335 indicates mucosal inflammation; fresh air stops the exposure source immediately. |

| Spill (Liquid/Solid) | Evacuate area. Adsorb with vermiculite. | Inert adsorption prevents reaction with other lab chemicals. |

Emergency Logic Diagram

Figure 2: Decision logic for rapid response to exposure events.

Synthesis & Application Context

Understanding the chemical utility helps predict risks. 1-(3-Methylisoxazol-5-yl)ethanone is frequently used in Multicomponent Reactions (MCRs) .

-

Common Reaction: Condensation with hydroxylamine hydrochloride and aldehydes.

-

Risk Synergy: When used with hydroxylamine (potential explosive/sensitizer), the combined hazard profile escalates.

-

Drug Discovery: Used to synthesize isoxazol-5(4H)-one derivatives, which are screened for anticancer (e.g., against A549 lung cancer cells) and antimicrobial activity [1].

Researcher Note: Because this compound is a precursor to bioactive molecules, all waste streams containing reaction mixtures should be treated as potentially cytotoxic until proven otherwise.

References

-

PubChem. (2025).[2] 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one (CAS 55086-61-8).[2] National Library of Medicine. Link

-

ChemScene. (2025). 1-(3-Methylisoxazol-5-yl)ethanone Product Data & Safety. ChemScene LLC. Link

-

Gharehassanlou, S., & Kiyani, H. (2024).[8] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[8] ResearchGate / MDPI. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet for Isoxazole Derivatives (General Guidelines). Merck KGaA. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | C6H7NO2 | CID 13001394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

synthesis protocols for 1-(3-Methylisoxazol-5-yl)ethanone from acetylacetone

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-(3-Methylisoxazol-5-yl)ethanone (CAS: 55086-61-8) starting from acetylacetone (2,4-pentanedione).

Unlike simple cyclocondensations that yield alkyl-substituted isoxazoles, the introduction of an acetyl group at the C5 position requires a strategic approach to increase the carbon count from the C5 backbone of acetylacetone to the C6 skeleton of the target. This protocol utilizes a high-fidelity Oxidation-Functionalization Strategy , ensuring absolute regiochemical control.

Executive Summary & Retrosynthetic Analysis

The synthesis addresses the challenge of regioselectivity in isoxazole functionalization. Direct acylation of isoxazole rings often yields mixtures or occurs at the C4 position. To guarantee the C5-acetyl substitution, this protocol employs a "Construct-Oxidize-Functionalize" pathway:

-

Cyclization: Construction of the 3,5-dimethylisoxazole scaffold from acetylacetone.

-

Regioselective Oxidation: Exploiting the higher reactivity of the C5-methyl group to generate 3-methylisoxazole-5-carboxylic acid.

-

Acylation: Conversion of the acid to the target methyl ketone via a Weinreb amide intermediate to prevent over-addition.

Reaction Pathway Diagram

Figure 1: Strategic workflow for the conversion of acetylacetone to 1-(3-Methylisoxazol-5-yl)ethanone.

Detailed Experimental Protocols

Phase 1: Synthesis of 3,5-Dimethylisoxazole

The first step establishes the heterocyclic core. The reaction between acetylacetone and hydroxylamine hydrochloride is a classic cyclocondensation.

Mechanism: Nucleophilic attack of hydroxylamine on a carbonyl carbon forms a mono-oxime, followed by intramolecular cyclization and dehydration.

Protocol:

-

Reagent Prep: In a 500 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (1.1 eq) in water. Neutralize carefully with Sodium Carbonate (0.55 eq) or Sodium Hydroxide (1.1 eq) at 0°C to release the free amine.

-

Addition: Add Acetylacetone (1.0 eq) dropwise to the stirred solution at 0–5°C. The reaction is exothermic; control the rate to maintain temperature.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 100°C) for 1–2 hours.

-

Isolation: Cool to room temperature. The product usually separates as an oily top layer. Extract the aqueous phase with diethyl ether or dichloromethane (3x).

-

Purification: Dry combined organics over anhydrous MgSO4. Remove solvent under reduced pressure.[1][2] Distill the residue at atmospheric pressure (bp 141–142°C) to obtain pure 3,5-dimethylisoxazole as a colorless liquid.

| Reagent | Equivalents | Role |

| Acetylacetone | 1.0 | Substrate |

| NH₂OH·HCl | 1.1 | Nitrogen Source |

| Na₂CO₃ | 0.55 | Base (Neutralization) |

Phase 2: Regioselective Oxidation to 3-Methylisoxazole-5-carboxylic Acid

This is the critical differentiation step. The methyl group at the C5 position (adjacent to Oxygen) is significantly more reactive/acidic than the C3 methyl (adjacent to Nitrogen), allowing for selective oxidation.

Protocol:

-

Setup: Dissolve 3,5-dimethylisoxazole (1.0 eq) in water (or a t-Butanol/Water mixture).

-

Oxidant Addition: Add Potassium Permanganate (KMnO4) (2.2 eq) and Magnesium Sulfate (2.0 eq, buffering agent) slowly.

-

Reaction: Heat the mixture to 60–70°C. Monitor via TLC. The purple color of permanganate will fade to the brown of MnO2.

-

Note: Do not overheat, or the C3 methyl may also oxidize.

-

-

Workup: Filter off the MnO2 precipitate while hot. Wash the solid with hot water.

-

Isolation: Acidify the filtrate with concentrated HCl to pH 1–2. The 3-methylisoxazole-5-carboxylic acid will precipitate. Cool in an ice bath to maximize yield.

-

Purification: Recrystallize from water/ethanol if necessary.

Phase 3: Conversion to 1-(3-Methylisoxazol-5-yl)ethanone

Direct reaction of carboxylic acids with organolithiums often yields tertiary alcohols. To stop at the ketone (the acetyl group), we proceed via the Weinreb Amide (N-methoxy-N-methylamide).

Step 3A: Weinreb Amide Synthesis

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add CDI (1,1'-Carbonyldiimidazole) (1.1 eq) at 0°C. Stir for 30 mins until CO2 evolution ceases.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (1.0 eq). Stir at room temperature overnight.

-

Workup: Wash with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to yield the Weinreb amide.

Step 3B: Grignard Addition (The Acetyl Installation)

-

Reaction: Dissolve the Weinreb amide in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[1][3]

-